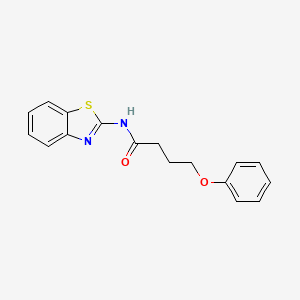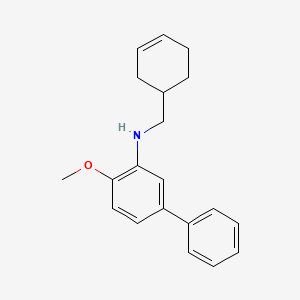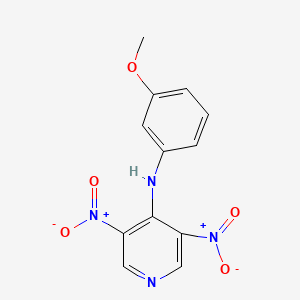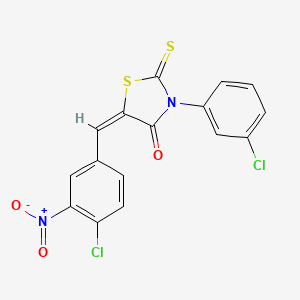![molecular formula C11H16INO2 B5206839 2-{[3-(4-iodophenoxy)propyl]amino}ethanol](/img/structure/B5206839.png)
2-{[3-(4-iodophenoxy)propyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(4-iodophenoxy)propyl]amino}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPE, and it is a derivative of 3-iodo-4-aminophenylpropane. IPE is a white crystalline solid that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of IPE is not fully understood. However, it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. IPE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
IPE has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, IPE has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IPE in lab experiments is its low toxicity. It has also been shown to be stable under a wide range of conditions. However, one limitation of using IPE is its low solubility in organic solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on IPE. One area of research is the development of new synthetic methods for IPE that are more efficient and cost-effective. Another area of research is the investigation of the potential use of IPE in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of IPE and its potential applications in materials science.
Synthesemethoden
The synthesis of IPE involves the reaction of 3-(4-iodophenoxy)propylamine with ethylene oxide. The reaction is carried out under basic conditions, and the product is obtained after purification by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
IPE has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, IPE has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, IPE has been studied for its potential use as a plant growth regulator. In materials science, IPE has been studied for its potential use in the synthesis of new materials.
Eigenschaften
IUPAC Name |
2-[3-(4-iodophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO2/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14/h2-5,13-14H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINVMJYKLYDKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCNCCO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Iodophenoxy)propylamino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-isopropyl-4-(3-isoxazolylmethoxy)-2-methylphenyl]-1H-tetrazole](/img/structure/B5206769.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4-morpholinyl)propanamide](/img/structure/B5206774.png)


![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)


![1-(2-methoxyethyl)-4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperazine](/img/structure/B5206834.png)
![2-methoxy-4-[2-(4-morpholinylamino)propyl]phenol](/img/structure/B5206847.png)